Diethyl pent-3-en-2-yl phosphate
CAS No.: 828254-31-5
Cat. No.: VC19042702
Molecular Formula: C9H19O4P
Molecular Weight: 222.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 828254-31-5 |
|---|---|
| Molecular Formula | C9H19O4P |
| Molecular Weight | 222.22 g/mol |
| IUPAC Name | diethyl pent-3-en-2-yl phosphate |
| Standard InChI | InChI=1S/C9H19O4P/c1-5-8-9(4)13-14(10,11-6-2)12-7-3/h5,8-9H,6-7H2,1-4H3 |
| Standard InChI Key | HYLUTZOEMVJFAU-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(OCC)OC(C)C=CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
Diethyl pent-3-en-2-yl phosphate is defined by the following properties:
| Property | Value |
|---|---|
| CAS Number | 114234-44-5 |
| Molecular Formula | C₉H₁₉O₄P |
| Molecular Weight | 222.22 g/mol |
| Synonyms | Diethyl 1-methyl-3-buten-1-yl phosphate; Phosphoric acid, diethyl 1-methyl-3-butenyl ester |
| Functional Groups | Phosphate ester, alkene (C=C) |
The compound’s structure includes a central pent-3-en-2-yl chain, where the double bond at the third carbon introduces geometric isomerism (E/Z) . The diethyl phosphate group contributes to its polarity and reactivity, particularly in nucleophilic substitutions and hydrolysis .
Spectroscopic Characterization
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¹H NMR: Key signals include a doublet for the alkene protons (δ 5.4–5.7 ppm) and triplets for the ethoxy groups (δ 1.2–1.4 ppm for CH₃, δ 3.9–4.1 ppm for CH₂) .
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³¹P NMR: A singlet near δ -1.76 ppm confirms the phosphate moiety .
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IR Spectroscopy: Peaks at 1260 cm⁻¹ (P=O stretch) and 1020 cm⁻¹ (P-O-C stretch) are characteristic .
Synthesis and Reaction Pathways
Synthetic Methods
Diethyl pent-3-en-2-yl phosphate is synthesized via phosphorylation of pent-3-en-2-ol using diethyl chlorophosphate or related reagents . A representative procedure involves:
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Substrate Preparation: Pent-3-en-2-ol is derived from allylic alcohol precursors through acid-catalyzed isomerization .
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Phosphorylation: Reaction with diethyl chlorophosphate in the presence of a base (e.g., triethylamine) at 0–25°C yields the target compound .
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Purification: Flash chromatography (ethyl acetate/hexane) isolates the product in >90% purity .
Key Reaction:
Reactivity and Derivatives
The compound undergoes:
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Hydrolysis: Acidic or basic conditions cleave the phosphate ester, yielding phosphoric acid and pent-3-en-2-ol .
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Alkylation: The alkene participates in Michael additions or Diels-Alder reactions, enabling access to complex scaffolds .
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Cross-Coupling: Rhodium-catalyzed allylic arylation desymmetrizes bisphosphates, forming enantiomerically enriched products .
Applications in Organic and Pharmaceutical Chemistry
Intermediate in Asymmetric Synthesis
Diethyl pent-3-en-2-yl phosphate is a key substrate in rhodium-catalyzed asymmetric allylic arylation. For example, reaction with phenylboronic acid using [Rh(cod)(OH)]₂ and (S)-DM-SEGPHOS ligand produces chiral cyclopentene derivatives with >99% enantiomeric excess .
Prodrug Development
As a phosphate ester, it serves as a prodrug motif for nucleoside analogues. Hydrolysis in vivo releases bioactive phosphonates, as demonstrated in antiviral agents targeting herpes simplex virus .
Industrial Uses
The compound is employed in specialty materials, including flame retardants and plasticizers, due to its thermal stability and low volatility .
Recent Advances and Research Directions
Catalytic Desymmetrization
Recent studies highlight its role in rhodium-catalyzed desymmetrization of meso-bisphosphates, enabling efficient synthesis of chiral building blocks for pharmaceuticals .
Green Synthesis Methods
Efforts to replace chlorinated phosphorylating agents with enzyme-mediated systems (e.g., lipases) aim to reduce environmental impact .
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